Desalaninebenanomicin A

Descripción general

Descripción

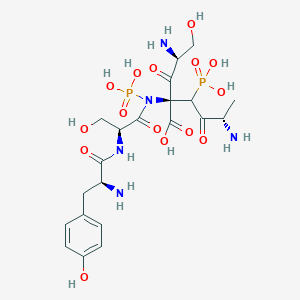

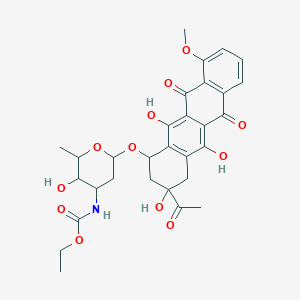

Desalaninebenanomicin A is a derivative of benanomicin A . It is produced by the condensation of various amino acids with the carboxyl group at the 2-position of desalaninebenanomicin A, which is prepared from benanomicin A by chemical conversion . This compound is a semi-synthetic antibiotic with antifungal activity .

Synthesis Analysis

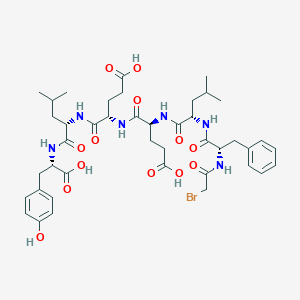

Desalaninebenanomicin A is synthesized by cleaving the amido bond of benanomicin A using Meerwein’s reagent . This reagent reacts with totally protected benanomicin A to give a stable imino ether . After deprotection, the imino ether is treated with aqueous acetone at reflux to afford a methyl ester of desalaninebenanomicin A . Desalaninebenanomicin A is then coupled with a variety of amino acids by the active ester method to afford new benanomicin analogs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of desalaninebenanomicin A include the cleavage of the amido bond of benanomicin A using Meerwein’s reagent, followed by the reaction of the resulting product with various amino acids . The specific details of these reactions, including the reaction conditions and the structures of the intermediates, are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Amino Acid Analogs : Desalaninebenanomicin A was synthesized from benanomicin A using MEERWEIN's reagent, serving as a useful intermediate for preparing various amino acid analogs of benanomicin A. These analogs have potential applications in developing new therapeutic agents (Ikeda et al., 1992).

Functionalization of Dehydroalanine in Proteins : Research on dehydroalanine, a non-proteinogenic amino acid, highlights its utility in protein studies. The ability to modify protein side-chains and serve as an activity-based probe makes it a valuable tool in biological and technological applications. This research indirectly supports the potential utility of analogs like desalaninebenanomicin A in protein modification and study (Daďová et al., 2018).

Application in Mass Spectrometry : Studies involving the angular distribution of polyalanine molecules in mass spectrometry processes highlight the importance of understanding the properties of amino acids and their analogs. This knowledge is crucial for advancements in analytical techniques, where compounds like desalaninebenanomicin A could play a role (Ayala et al., 1999).

Phytochemical Analysis : The use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) in the spatial profiling of phytochemicals underscores the importance of amino acid derivatives in analytical chemistry. Desalaninebenanomicin A and similar compounds could be instrumental in enhancing the efficiency of such analytical methods (Ng et al., 2007).

Ethnopharmacological Trends : The exploration of natural products and their derivatives in medicine, such as benanomicin A and its analogs, aligns with the growing interest in ethnopharmacology. This field often revisits traditional cures, seeking scientific validation and potential applications in modern medicine (Gilani & Atta-ur-rahman, 2005).

Ribosomal Synthesis of Dehydroalanine-Containing Peptides : The ribosomal synthesis of peptides containing dehydroalanine, a residue similar to desalanine, showcases the potential for creating novel, genetically encoded peptide libraries. This can lead to the development of new drugs and analytical tools, underlining the significance of studying desalaninebenanomicin A and related compounds (Seebeck & Szostak, 2006).

Propiedades

IUPAC Name |

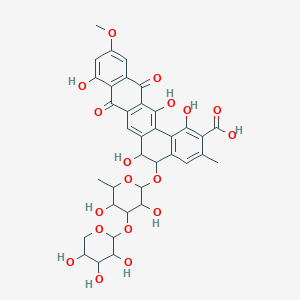

5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O18/c1-9-4-15-21(28(44)18(9)34(48)49)20-13(7-14-22(29(20)45)25(41)12-5-11(50-3)6-16(37)19(12)24(14)40)26(42)32(15)53-36-31(47)33(23(39)10(2)52-36)54-35-30(46)27(43)17(38)8-51-35/h4-7,10,17,23,26-27,30-33,35-39,42-47H,8H2,1-3H3,(H,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGAIHBEYSBXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932667 | |

| Record name | 5-[(6-Deoxy-3-O-pentopyranosylhexopyranosyl)oxy]-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desalaninebenanomicin A | |

CAS RN |

145660-37-3 | |

| Record name | Desalaninebenanomicin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145660373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(6-Deoxy-3-O-pentopyranosylhexopyranosyl)oxy]-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)